manganese(2+);nickel(2+);carbonate;hydroxide

Li/Ni antisite disorder cation mixing layered oxide cathode

Manganese(2+);nickel(2+);carbonate;hydroxide (CAS 648432-40-0), also referred to as manganese nickel carbonate hydroxide, is a mixed transition metal basic carbonate with molecular formula CHMnNiO₄⁺ and molecular weight 190.65 g/mol. It belongs to the class of transition metal carbonate hydroxide precursors used primarily for synthesizing layered lithium nickel manganese oxide cathode active materials in lithium-ion batteries.

Molecular Formula CHMnNiO4+
Molecular Weight 190.65 g/mol
CAS No. 648432-40-0
Cat. No. B12607215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemanganese(2+);nickel(2+);carbonate;hydroxide
CAS648432-40-0
Molecular FormulaCHMnNiO4+
Molecular Weight190.65 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[OH-].[Mn+2].[Ni+2]
InChIInChI=1S/CH2O3.Mn.Ni.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+2;/p-3
InChIKeyLHSUWQLPGKNVCP-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese(2+);nickel(2+);carbonate;hydroxide (CAS 648432-40-0): Cobalt-Free Cathode Precursor for Next-Generation Lithium-Ion Battery Procurement


Manganese(2+);nickel(2+);carbonate;hydroxide (CAS 648432-40-0), also referred to as manganese nickel carbonate hydroxide, is a mixed transition metal basic carbonate with molecular formula CHMnNiO₄⁺ and molecular weight 190.65 g/mol . It belongs to the class of transition metal carbonate hydroxide precursors used primarily for synthesizing layered lithium nickel manganese oxide cathode active materials in lithium-ion batteries [1]. Unlike the industry-standard nickel-cobalt-manganese (NCM) hydroxide precursors, this compound is inherently cobalt-free, making it strategically relevant for cost-sensitive and supply-chain-resilient battery manufacturing. It is typically produced via carbonate co-precipitation, which yields a chemically homogeneous single-phase precursor that lithiates into cathode materials such as LiNi₀.₅Mn₀.₅O₂ and high-voltage spinel LiNi₀.₅Mn₁.₅O₄ [2].

Why Nickel-Manganese Carbonate Hydroxide (CAS 648432-40-0) Cannot Be Substituted by Generic NMC Hydroxide or Cobalt-Containing Precursors


Generic substitution among cathode precursors is scientifically unsound because the anion chemistry (carbonate vs. hydroxide) and metal composition (cobalt-free vs. cobalt-containing) fundamentally dictate phase purity, Li/Ni cation disorder, and the resulting electrochemical performance of the final cathode. In direct comparative studies, carbonate precursors of Ni²⁺ and Mn²⁺ form a single homogeneous phase, whereas hydroxide precipitation under identical pH conditions leads to phase separation into Ni(OH)₂ and Mn(OH)₂, causing elevated antisite defect concentrations [1]. Furthermore, carbonate-derived cathodes exhibit quantifiably lower Li/Ni exchange (7.8% vs. 8.9%) and superior capacity retention compared to hydroxide-derived analogs [1]. The absence of cobalt in this precursor eliminates exposure to cobalt price volatility and supply chain constraints while still delivering competitive specific capacities, but this performance is contingent on the specific carbonate co-precipitation pathway and cannot be achieved by simply omitting cobalt from a standard NMC hydroxide process [2].

Manganese(2+);nickel(2+);carbonate;hydroxide (CAS 648432-40-0): Quantitative Comparator-Based Evidence for Differentiated Procurement Decisions


Carbonate Precursor Reduces Li/Ni Cation Disorder by 1.1 Percentage Points and Suppresses Early-Cycle Capacity Fade vs. Hydroxide Precursor for LiNi₀.₅Mn₀.₅O₂

In a direct head-to-head comparison, LiNi₀.₅Mn₀.₅O₂ synthesized from a nickel-manganese carbonate precursor exhibits only 7.8% Li/Ni exchange (cation disorder), whereas the same cathode material prepared from a hydroxide precursor shows 8.9% Li/Ni exchange [1]. The hydroxide-derived material also suffers an 11.3% capacity loss within the first 10 cycles, driven by phase separation of Ni(OH)₂ and Mn(OH)₂ during precursor precipitation [1]. The carbonate precursor forms a single homogeneous phase at pH 8.5, enabling uniform transition metal distribution that translates directly into a reversible capacity of approximately 182 mAh g⁻¹ at 14 mA g⁻¹ between 2.5–4.8 V [1].

Li/Ni antisite disorder cation mixing layered oxide cathode Rietveld refinement

Carbonate Co-Precipitation Delivers Highest Discharge Capacity and Cycling Stability vs. Sol-Gel and Metal Acetate Decomposition Methods for LiNi₀.₅Mn₀.₅O₂

Among three synthesis methods compared—carbonate co-precipitation, sol-gel, and metal acetate decomposition—the carbonate co-precipitation method produced LiNi₀.₅Mn₀.₅O₂ with the highest initial discharge specific capacity of 186.3 mAh g⁻¹ and the best cycling stability, retaining 170 mAh g⁻¹ after 100 cycles (91.3% retention) at 20 mA g⁻¹ in the voltage range of 2.5–4.7 V at 25 °C [1]. The metal acetate decomposition method produced a NiO impurity phase visible in XRD, while the sol-gel and carbonate methods both yielded single-phase layered structures [1]. The carbonate-derived precursor exhibited a spherical morphology with an average particle diameter of ~10 μm composed of ~200 nm primary particles [1].

synthesis method comparison discharge capacity cycling stability carbonate co-precipitation

Carbonate Precursor Provides ~20 mAh g⁻¹ Higher Initial Capacity than Hydroxide Precursor for Co-Free Li/Mn-Rich Cathodes, with Distinct Cycling Trade-Off

For Li/Mn-rich (LMR) cobalt-free cathode materials, the carbonate-based precursor (LMR-CO₃) delivers approximately 20 mAh g⁻¹ higher initial specific discharge capacity compared to the hydroxide-based precursor (LMR-OH) [1]. However, the LMR-CO₃ cathode exhibits roll-over failure after approximately 100 cycles, whereas LMR-OH demonstrates superior long-term stability with 70% state of health (SOH) retained after 500 cycles [1]. This creates an application-dependent selection criterion: carbonate precursors are advantageous where maximum initial energy density is prioritized, while hydroxide precursors suit applications demanding extended cycle life [1]. The performance divergence is attributed to differences in primary-particle stacking density and pore architecture within secondary particles .

Li/Mn-rich cathode carbonate vs hydroxide initial capacity cycling stability cobalt-free

Shape-Controlled Carbonate Precursor Morphology Enables High Tap Density for 5V Spinel LiMn₁.₅Ni₀.₅O₄ Cathodes

Mn- and Ni-containing carbonate precursors can be synthesized with controlled morphology through a non-classical crystallization process to achieve high tap density. The oriented attachment mechanism in mesocrystal carbonate precursors produces uniform particles that, upon lithiation, yield the 5V spinel cathode LiMn₁.₅Ni₀.₅O₄ while preserving the high tap density of the precursor [1]. Patent literature confirms that composite nickel-manganese carbonate precursors can achieve tap densities of ≥1.7 g/mL, with preferred ranges of 1.7–2.2 g/mL [2], and nickel-manganese hydroxide precursors (a closely related class) have been reported with tap densities ≥1.40 g/mL [3]. High tap density in the precursor translates directly to high volumetric energy density in the final cathode, a critical metric for space-constrained battery applications [1].

tap density morphology control mesocrystal 5V spinel volumetric energy density

Cobalt-Free Composition Eliminates Cobalt Price Volatility and Supply Risks vs. NMC (Ni-Mn-Co) Carbonate and Hydroxide Precursors

Manganese nickel carbonate hydroxide (CAS 648432-40-0) contains zero cobalt, fundamentally differentiating it from the dominant nickel-cobalt-manganese (NCM/NMC) carbonate and hydroxide precursors that account for the majority of commercial cathode precursor production [1]. Cobalt is both the most expensive and the most supply-constrained transition metal in standard NMC cathode formulations, with prices historically exhibiting extreme volatility and geopolitical supply concentration [2]. Sumitomo Metal Mining Co., Ltd. has specifically patented nickel manganese carbonate composite precursors (without cobalt) for positive electrode active material manufacturing, confirming industrial recognition of cobalt-free carbonate precursors as a commercially viable pathway [3]. The cobalt-free composition retains the carbonate precursor's inherent advantages—single-phase precipitation homogeneity and favorable cation ordering—while eliminating the cost driver that has driven industry-wide efforts toward cobalt reduction or elimination [1] [4].

cobalt-free cathode raw material cost supply chain resilience NMC alternative

Carbonate Route Delivers Stable Cycling Capacity of 145 mAh g⁻¹ over 100 Cycles for Li(Ni₂/₃Mn₁/₃)O₂ vs. 135 mAh g⁻¹ from Molten Salt Method

In a synthesis method comparison for layered Li(Ni₂/₃Mn₁/₃)O₂, the carbonate route produced a cathode with stable capacity of 145 (±3) mAh g⁻¹ maintained over 100 cycles in the voltage range 2.5–4.3 V at 22 mA g⁻¹ [1]. In comparison, the molten salt synthesis method yielded a lower stable capacity of 135 (±3) mAh g⁻¹ up to 50 cycles, retaining 96% of this value after 100 cycles [1]. Both compounds exhibited capacity fading when cycled to an extended upper cutoff voltage of 4.5 V, and both displayed a clear Ni²⁺/³⁺–Ni³⁺/⁴⁺ redox process at 3.65–4.0 V [1]. The carbonate route's capacity advantage of approximately 10 mAh g⁻¹, combined with stable retention over 100 cycles, is attributed to superior phase purity and elemental homogeneity inherent to the carbonate precipitation pathway [1].

cycling stability carbonate route Li(Ni₂/₃Mn₁/₃)O₂ 4V cathode

Manganese(2+);nickel(2+);carbonate;hydroxide (CAS 648432-40-0): Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Cobalt-Free LiNi₀.₅Mn₀.₅O₂ Cathode Manufacturing for Cost-Sensitive EV and Energy Storage Applications

This precursor is ideally suited for synthesizing cobalt-free LiNi₀.₅Mn₀.₅O₂ layered cathodes via carbonate co-precipitation. The quantitative evidence demonstrates that the carbonate route achieves 186.3 mAh g⁻¹ initial discharge capacity with 91.3% retention after 100 cycles—outperforming sol-gel and acetate decomposition methods for the same cathode composition [1]. Additionally, the carbonate precursor's homogeneous single-phase precipitation (vs. hydroxide phase separation) reduces Li/Ni cation disorder to 7.8% and enables 182 mAh g⁻¹ reversible capacity, directly addressing the cation mixing problem that has historically limited the electrochemical performance of cobalt-free layered oxides [2]. This scenario is procurement-relevant for manufacturers seeking to eliminate cobalt from their cathode supply chain without sacrificing the specific capacity needed for competitive EV and grid storage products.

High-Voltage 5V Spinel LiMn₁.₅Ni₀.₅O₄ Cathode with Maximized Volumetric Energy Density

Shape-controlled nickel-manganese carbonate precursors, synthesized via non-classical crystallization, produce mesocrystal particles with tap densities of 1.7–2.2 g/mL that lithiate into the 5V spinel LiMn₁.₅Ni₀.₅O₄ while preserving this high packing density [1]. The resulting cathode delivers a high operating voltage of ~4.7 V vs. Li/Li⁺, with specific discharge capacities of ~124.8 mAh g⁻¹ at 0.5C demonstrated for LNMO cathodes derived from nickel manganese carbonate precursors [2]. The combination of high tap density and high voltage translates to superior volumetric energy density—a critical metric for space-constrained applications such as consumer electronics and aerospace batteries [1]. Procurement specifications for this application should prioritize tap density (>1.7 g/mL) and particle size uniformity as key quality indicators.

Li/Mn-Rich (LMR) Cobalt-Free Cathodes Prioritizing Maximum Initial Energy Density

When the application prioritizes maximum initial specific capacity over extended cycle life—such as in primary-use high-energy-density prototype cells or applications with shorter operational lifetimes—the carbonate precursor is the preferred choice. Direct comparative data show that LMR-CO₃ cathodes deliver approximately 20 mAh g⁻¹ higher initial discharge capacity compared to LMR-OH cathodes [1]. However, this advantage must be weighed against the carbonate-derived cathode's tendency toward roll-over failure after approximately 100 cycles, compared to 70% SOH retention at 500 cycles for hydroxide-derived LMR [1]. Procurement teams should select the carbonate precursor specifically for applications where initial energy density is the primary specification and cycle life beyond 100 cycles is not a limiting requirement, or where the performance gap can be mitigated through electrolyte engineering, doping, or blending strategies as identified in recent literature [2].

Ammonia-Free Green Synthesis Route for Sustainable Battery Precursor Manufacturing

Nickel-manganese carbonate precursors can be precipitated without ammonia as a chelating agent, using elevated-pressure autoclave systems with carbonate or carbonate/hydroxide mixtures at pH >7.5 from sulfate or nitrate starting materials [1]. This ammonia-free method eliminates the environmental and occupational health burdens associated with ammonia-based chelation that is standard in hydroxide co-precipitation of NMC precursors [1]. The resulting agglomerated carbonate particles form directly without post-processing steps, offering a simplified manufacturing workflow [1]. For procurement organizations with ESG mandates or facilities operating under strict wastewater discharge regulations, the ammonia-free processability of nickel manganese carbonate precursors represents a tangible operational and compliance advantage over conventional hydroxide precursors that typically require ammonia for particle morphology control.

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